Nsp-SA-nhs

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

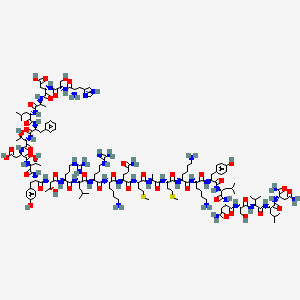

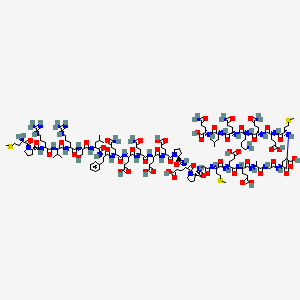

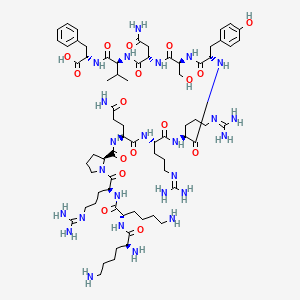

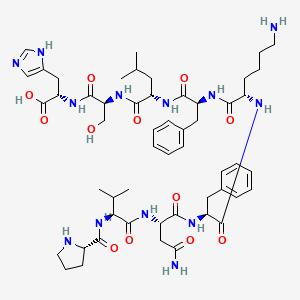

The synthesis of N-sulfosuccinimidyl acridinium-9-carboxylate involves the reaction of acridinium-9-carboxylate with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dimethyl sulfoxide under mild conditions .

Industrial Production Methods

Industrial production of N-sulfosuccinimidyl acridinium-9-carboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-sulfosuccinimidyl acridinium-9-carboxylate primarily undergoes substitution reactions. In these reactions, the N-hydroxysulfosuccinimide group is replaced by nucleophiles such as amines, forming stable amide bonds .

Common Reagents and Conditions

Reagents: Amines, dimethylformamide, dimethyl sulfoxide, dicyclohexylcarbodiimide.

Conditions: Mild temperatures (typically around 18°C), dark conditions to prevent photodegradation, and stirring at 130 rpm.

Major Products

The major products of these reactions are amide derivatives of N-sulfosuccinimidyl acridinium-9-carboxylate, which are used in various biochemical assays .

Wissenschaftliche Forschungsanwendungen

N-sulfosuccinimidyl acridinium-9-carboxylate is widely used in scientific research due to its chemiluminescent properties. Some of its applications include:

Chemistry: Used in chemiluminescent assays to detect the presence of specific molecules.

Biology: Employed in labeling proteins and nucleic acids for detection in various assays.

Medicine: Utilized in diagnostic tests to detect biomarkers for diseases.

Industry: Applied in quality control processes to ensure the purity and concentration of products .

Wirkmechanismus

The mechanism of action of N-sulfosuccinimidyl acridinium-9-carboxylate involves the formation of an electronically excited intermediate upon reaction with hydrogen peroxide in an alkaline medium. This intermediate decomposes to produce light, which is detected in chemiluminescent assays. The molecular targets are typically proteins or nucleic acids that are labeled with the compound .

Vergleich Mit ähnlichen Verbindungen

N-sulfosuccinimidyl acridinium-9-carboxylate is compared with other acridinium esters such as N-sulfosuccinimidyl 2,6-dimethyl-4-(2-sulfopropyl)phenyl acridinium-9-carboxylate and N-sulfosuccinimidyl 4-(dimethylamino)phenyl acridinium-9-carboxylate. These compounds share similar chemiluminescent properties but differ in their luminescence intensity and stability. N-sulfosuccinimidyl acridinium-9-carboxylate is noted for its high sensitivity and stability, making it a preferred choice in many applications .

List of Similar Compounds

- N-sulfosuccinimidyl 2,6-dimethyl-4-(2-sulfopropyl)phenyl acridinium-9-carboxylate

- N-sulfosuccinimidyl 4-(dimethylamino)phenyl acridinium-9-carboxylate

- N-sulfosuccinimidyl acridinium-9-carboxylate

Eigenschaften

IUPAC Name |

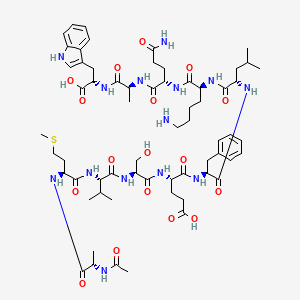

3-[9-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O10S2/c1-22-13-15-23(16-14-22)47(43,44)34(20-6-12-30(38)45-35-28(36)17-18-29(35)37)32(39)31-24-8-2-4-10-26(24)33(19-7-21-46(40,41)42)27-11-5-3-9-25(27)31/h2-5,8-11,13-16H,6-7,12,17-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFCNGKUXYNDPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)ON2C(=O)CCC2=O)C(=O)C3=C4C=CC=CC4=[N+](C5=CC=CC=C53)CCCS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Nsp-SA-nhs and what is its primary application based on the provided research?

A1: this compound is a dye molecule designed to enhance chemiluminescence, making it particularly useful in immunoassays. While its exact chemical structure remains undisclosed in the abstracts, it is reported to possess a strong surface-enhanced Raman scattering (SERS) effect. [] This property makes it suitable for use as a label in chemiluminescent immunoassays (CLIA) for detecting analytes like Bisphenol A (BPA). []

Q2: How is this compound used in detecting Bisphenol A?

A2: The research indicates that this compound is conjugated to Bovine Serum Albumin (BSA) along with BPA to create a labeled conjugate. [] This conjugate likely competes with free BPA in a sample for binding to anti-BPA antibodies. The chemiluminescent signal generated is then inversely proportional to the concentration of BPA in the sample. A calibration curve using known BPA concentrations allows for quantification of BPA levels in unknown samples.

Q3: What are the potential advantages of using this compound in immunoassays compared to other methods?

A3: While the abstracts don't directly compare this compound to other methods, its use in CLIA suggests potential advantages:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Imidazo[1,2-a]purin-9-one, 3-acetyl-6,7-bis(acetyloxy)-3,4,6,7-tetrahydro- (9CI)](/img/new.no-structure.jpg)

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)

![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)